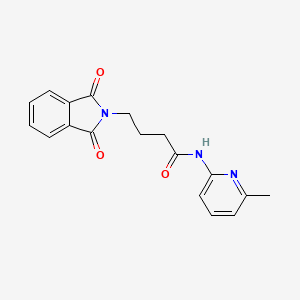
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide, also known as J147, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. J147 was first discovered in 2011 by researchers at the Salk Institute for Biological Studies in California, USA. Since then, J147 has been extensively studied for its ability to improve cognitive function, slow down aging, and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is not fully understood. However, studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can activate the production of a protein called ATP synthase, which is involved in the production of ATP. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to increase the expression of genes that are involved in mitochondrial function and reduce the expression of genes that are involved in inflammation. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may work by improving mitochondrial function and reducing inflammation, which are both important factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can increase the production of ATP, reduce the production of reactive oxygen species (ROS), and increase the expression of genes that are involved in mitochondrial function. In vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it has been extensively studied and optimized for high purity and high yields. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, one of the limitations of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it is a synthetic compound and may have potential side effects that are not yet fully understood. Further research is needed to fully understand the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in humans.
未来方向
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide. One area of research is to further understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide and how it works to improve cognitive function and protect against neuronal damage. Another area of research is to investigate the potential therapeutic applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide for the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, future research could focus on optimizing the synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide to improve its safety and efficacy for use in humans.
合成方法
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is a synthetic compound that is made by combining two separate molecules: curcumin and cyclohexyl-bisphenol A. The process of synthesizing 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide involves several steps, including the reaction of curcumin with cyclohexyl-bisphenol A in the presence of a catalyst, followed by purification and isolation of the final product. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been optimized to yield high purity and high yields, making it a suitable candidate for further research and development.
科学研究应用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been extensively studied for its potential therapeutic applications in the field of neurodegenerative diseases. In vitro and in vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has the ability to improve cognitive function, reduce inflammation, and protect against neuronal damage. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-4-9-15(19-12)20-16(22)10-5-11-21-17(23)13-7-2-3-8-14(13)18(21)24/h2-4,6-9H,5,10-11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHBNVOXFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(6-methyl-pyridin-2-yl)-butyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
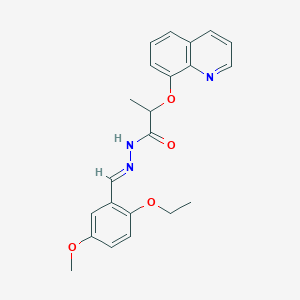
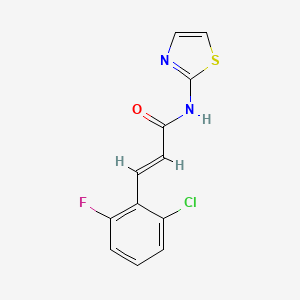
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
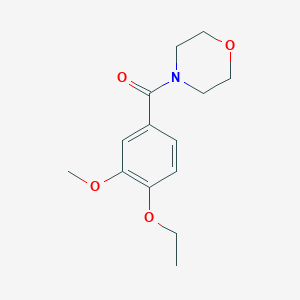

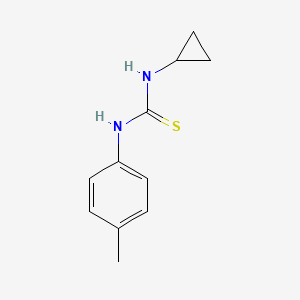
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)